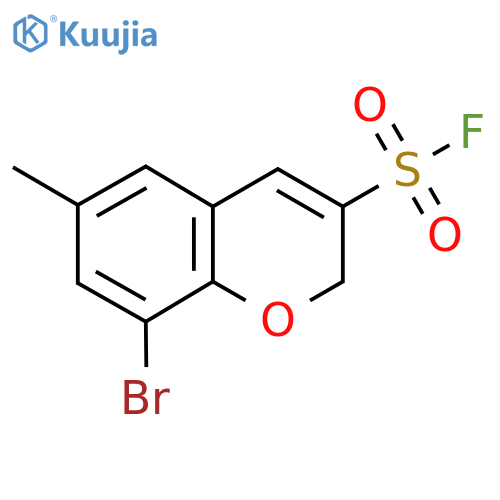Cas no 2138263-17-7 (8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride)

2138263-17-7 structure
商品名:8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-728780
- 8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride
- 2138263-17-7
-
- インチ: 1S/C10H8BrFO3S/c1-6-2-7-4-8(16(12,13)14)5-15-10(7)9(11)3-6/h2-4H,5H2,1H3
- InChIKey: PDHJXIMKZVTCEF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=CC2C=C(COC=21)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 305.93616g/mol
- どういたいしつりょう: 305.93616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728780-1.0g |
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride |
2138263-17-7 | 1g |
$0.0 | 2023-06-06 |
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
2138263-17-7 (8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
